molecular formula C14H11NO B1354446 2-Phenyl-1-benzofuran-7-amine CAS No. 77083-99-9

2-Phenyl-1-benzofuran-7-amine

Cat. No. B1354446
CAS RN: 77083-99-9
M. Wt: 209.24 g/mol
InChI Key: SRQPIGJOUMZWNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-1-benzofuran-7-amine is a compound with the molecular formula C14H11NO . It is a product for proteomics research and is considered a useful research chemical .


Synthesis Analysis

Benzofuran derivatives can be obtained through synthetic reactions . For instance, a set of 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives was synthesized via the base-catalyzed Claisen-Schmidt reaction .


Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy .


Chemical Reactions Analysis

Benzofuran derivatives can initiate radical reactions for facile synthesis of 3-substituted benzofurans . Phosphines, thiols, and anilines bearing different substitution patterns work well in this inter-molecular radical coupling reaction .


Physical And Chemical Properties Analysis

2-Phenyl-1-benzofuran-7-amine has a molecular weight of 209.25 g/mol . More detailed physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

  • Medicinal Chemistry

    • Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
    • They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity .
    • Benzofuran and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs .
    • Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
  • Antimicrobial Agents

    • Benzofuran has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
    • This scaffold has been used for the treatment of microbial diseases .
  • Synthesis of Complex Benzofuran Derivatives

    • Novel methods for constructing benzofuran rings have been discovered .
    • A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
  • Total Synthesis of Natural Products

    • Research on natural products containing benzofuran has remarkably increased during the past few decades .
    • Newly isolated natural products with complex structures are being studied, characterized and screened for possible biological activities .
    • Several of such compounds have exhibited various biological activities, thus their total syntheses have attracted much attention from synthetic organic chemists .
  • Treatment of Alzheimer’s Disease

    • Several benzofurans are being prescribed for treatment of Alzheimer’s disease .
    • They have also been screened and found being acting as protein tyrosine phosphatase inhibitors (PTP-1B) .
  • Synthesis of Complex Benzofuran Derivatives

    • An iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes using 10 mol% (diacetoxyiodo)benzene [PhI (OAc)2] as catalyst in the presence of m -chloroperbenzoic acid provides 2-arylbenzofurans in good to excellent yields .
  • Natural Source and Bioactivity

    • Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
    • They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity .
    • Novel methods for constructing benzofuran rings have been discovered . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
  • Antimicrobial Agents

    • Benzofuran has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
    • This scaffold has been used for the treatment of microbial diseases .
  • Treatment of Skin Diseases

    • Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
  • Antiarrhythmic Drug

    • Synthetic bioactive compounds containing benzofurans are also important, as exemplified by amiodarone, which is an antiarrhythmic drug .
  • Estrogenic Activity

    • The natural product coumestrol is found especially in soya beans and has estrogenic activity .

Future Directions

Benzofuran and its derivatives have emerged as important scaffolds with many biological properties . They have potential applications in many aspects, making these substances potential natural drug lead compounds . Future research could focus on the development of novel and efficient synthetic methods for quick and selective access to 3-substituted benzofurans bearing diverse functionalities .

properties

IUPAC Name

2-phenyl-1-benzofuran-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c15-12-8-4-7-11-9-13(16-14(11)12)10-5-2-1-3-6-10/h1-9H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQPIGJOUMZWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)C(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476780
Record name 2-phenyl-1-benzofuran-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57261222
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Phenyl-1-benzofuran-7-amine

CAS RN

77083-99-9
Record name 2-phenyl-1-benzofuran-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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